N,N-Didemethylorphenadrine Hydrochloride
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Overview
Description
N,N-Didemethylorphenadrine Hydrochloride is a chemical compound with the molecular formula C16H19NO•HCl and a molecular weight of 277.79 g/mol . It is a derivative of orphenadrine, a well-known muscle relaxant and antihistaminic agent . This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Didemethylorphenadrine Hydrochloride typically involves the reaction of orphenadrine with specific reagents to remove the methyl groups. The process includes:
Step 1: Orphenadrine is reacted with a demethylating agent such as boron tribromide (BBr3) under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: N,N-Didemethylorphenadrine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamine group can be replaced with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles in the presence of a suitable catalyst.
Major Products:
Oxidation: Corresponding oxides and ketones.
Reduction: Reduced amines and alcohols.
Substitution: Substituted ethylamine derivatives.
Scientific Research Applications
N,N-Didemethylorphenadrine Hydrochloride is widely used in scientific research due to its unique properties:
Chemistry: It serves as a precursor for synthesizing other complex organic compounds.
Biology: The compound is used in studies related to neurotransmitter pathways and receptor binding.
Medicine: Research on its potential therapeutic effects in treating muscle spasms and neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates
Mechanism of Action
The mechanism of action of N,N-Didemethylorphenadrine Hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to histamine H1 receptors and NMDA receptors, inhibiting their activity.
Pathways Involved: It modulates neurotransmitter release and receptor activity, leading to muscle relaxation and pain relief.
Comparison with Similar Compounds
Orphenadrine: A parent compound with similar muscle relaxant properties.
Diphenhydramine: Another antihistaminic agent with comparable receptor binding profiles.
Methocarbamol: A muscle relaxant with a different mechanism of action but similar therapeutic uses.
Uniqueness: N,N-Didemethylorphenadrine Hydrochloride is unique due to its specific receptor binding and demethylated structure, which provides distinct pharmacological effects compared to its parent compound and other similar agents .
Properties
IUPAC Name |
2-[(2-methylphenyl)-phenylmethoxy]ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.ClH/c1-13-7-5-6-10-15(13)16(18-12-11-17)14-8-3-2-4-9-14;/h2-10,16H,11-12,17H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAFKNCEEQHGFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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